5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
説明
5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 5. The pyrimidine ring is further functionalized with a dimethylamino group at position 6. Its molecular formula is C₁₇H₂₀ClN₇, with a molecular weight of 373.84 g/mol (calculated based on structural data from ). The compound’s InChIKey is UKXPYUVVFBZNTL-UHFFFAOYSA-N, and its SMILES string is ClC1=CC(C#N)=CN=C1N1CCN(C2C=C(C)N=C(N(C)C)N=2)CC1, indicating its planar aromatic system and flexible piperazine linker.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting rearranged during transfection (RET) kinases, as suggested by patents describing analogous pyridine-carbonitrile derivatives ().
特性
IUPAC Name |
5-chloro-6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7/c1-22(2)14-8-15(21-11-20-14)23-3-5-24(6-4-23)16-13(17)7-12(9-18)10-19-16/h7-8,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPLMSCJJUDMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of pyridine, pyrimidine, and piperazine subunits. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Bioactivity: The reference compound’s 6-(dimethylamino)pyrimidine group contrasts with the 2-(dimethylamino)-6-methylpyrimidine analog (). The positional shift of the dimethylamino group (C6 vs. C2) may alter hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in other pyrimidine-based inhibitors . The morpholin-4-yl variant () introduces a polar oxygen atom, which could improve aqueous solubility but reduce membrane permeability compared to the dimethylamino group.
Pharmacokinetic Considerations: Dimethylamino and morpholine groups are common in CNS-targeting drugs due to their balance of lipophilicity and solubility. The reference compound’s dimethylamino group may favor blood-brain barrier penetration .
Research Findings and Limitations
- Synthesis and Commercial Availability : The reference compound is listed in commercial catalogs (e.g., Life Chemicals) at $85.5/2μmol (), suggesting its use as a building block in drug discovery.
- For example, Formula I in features a pyrazolo[1,5-a]pyridine-carbonitrile scaffold with demonstrated RET inhibition.
- Gaps in Evidence: Experimental data on binding affinity, solubility, or toxicity for the reference compound are absent. Comparisons rely on structural extrapolation and known pharmacophore trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
